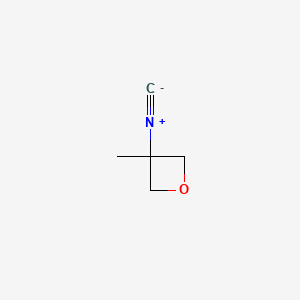
3-Isocyano-3-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyano-3-methyloxetane is a unique organic compound characterized by the presence of an isocyano group attached to a four-membered oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyano-3-methyloxetane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-3-oxetanemethanol with phosgene to form the corresponding chloroformate, followed by treatment with sodium azide to yield the isocyanate, which is then converted to the isocyano compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyano-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to a variety of functionalized products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group under mild conditions
Major Products Formed: The major products formed from these reactions include various substituted oxetanes, amines, and other functionalized derivatives .
Applications De Recherche Scientifique
3-Isocyano-3-methyloxetane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Isocyano-3-methyloxetane involves covalent modification of target enzymes. The isocyano group can react with active site cysteines in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial properties, where it targets essential metabolic enzymes in bacteria .
Comparaison Avec Des Composés Similaires
3-Methyl-3-oxetanemethanol: A precursor in the synthesis of 3-Isocyano-3-methyloxetane.
Poly(3-nitratomethyl-3-methyloxetane): An energetic pre-polymer used in propellants.
Phenyl isocyanide: Shares similar reactivity due to the isocyano group.
Uniqueness: this compound is unique due to its combination of the isocyano group and the oxetane ring, which imparts distinct reactivity and stability. This makes it a versatile compound in various applications, from medicinal chemistry to materials science .
Propriétés
Formule moléculaire |
C5H7NO |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
3-isocyano-3-methyloxetane |
InChI |
InChI=1S/C5H7NO/c1-5(6-2)3-7-4-5/h3-4H2,1H3 |
Clé InChI |
WKFUARZGKGLTBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


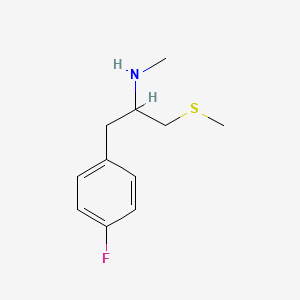
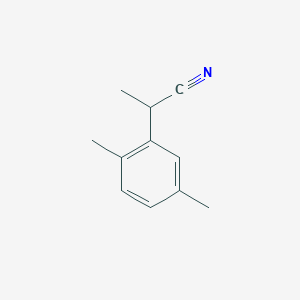
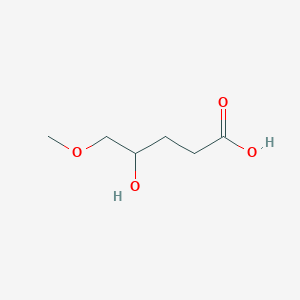
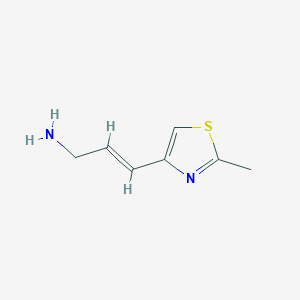
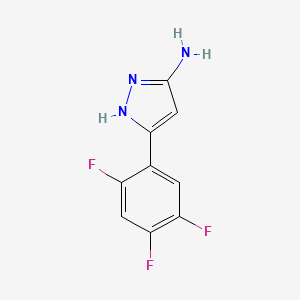
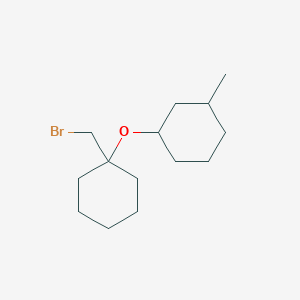
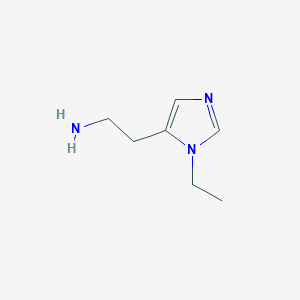
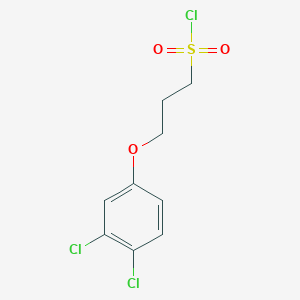
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
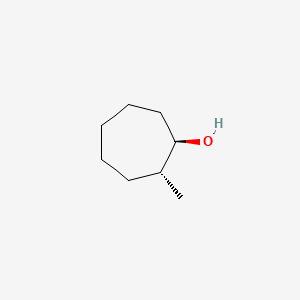
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
